molecular formula C14H21NO5S B12861368 Ethyl (R)-2-aminopent-4-enoate 4-methylbenzenesulfonate

Ethyl (R)-2-aminopent-4-enoate 4-methylbenzenesulfonate

Cat. No.: B12861368
M. Wt: 315.39 g/mol
InChI Key: MEQLYDZSCPUCRY-FYZOBXCZSA-N
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Description

Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of an ethyl ester group, an amino group, and a pent-4-enoate moiety, along with a 4-methylbenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate typically involves the reaction of ethyl ®-2-aminopent-4-enoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The sulfonate group enhances the solubility and stability of the compound in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Ethyl ®-2-aminopent-4-enoate: Lacks the sulfonate group, making it less soluble in water.

    4-Methylbenzenesulfonate derivatives: These compounds have similar solubility properties but may lack the amino or ester groups.

Uniqueness

Ethyl ®-2-aminopent-4-enoate 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and solubility properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

ethyl (2R)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H13NO2.C7H8O3S/c1-3-5-6(8)7(9)10-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,8H2,2H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1

InChI Key

MEQLYDZSCPUCRY-FYZOBXCZSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C(CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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